1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate
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Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate is a complex organic compound with the molecular formula C18H10N2O5. It is known for its unique structural features, which include an isoindoline core fused with an isoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of isoindoline derivatives with isoquinoline carboxylic acids under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems are employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.
Major Products Formed
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionyl chloride
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate stands out due to its unique combination of isoindoline and isoquinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2248283-45-4 |
---|---|
Molecular Formula |
C18H10N2O5 |
Molecular Weight |
334.3 |
Purity |
95 |
Origin of Product |
United States |
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